molecular formula C9H6ClNO3 B12439272 6-Chloro-3-nitro-2H-chromene CAS No. 92210-55-4

6-Chloro-3-nitro-2H-chromene

Cat. No.: B12439272
CAS No.: 92210-55-4
M. Wt: 211.60 g/mol
InChI Key: NXQCGNFXEWOTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-nitro-2H-chromene, also known as 6-Chloro-3-nitro-2H-1,2-benzopyran, is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the chromene ring. It is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitro-2H-chromene typically involves the nitration of 6-chloro-2H-chromene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-nitro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

    Reduction: 6-Amino-3-nitro-2H-chromene.

    Oxidation: this compound oxide.

    Substitution: 6-Substituted-3-nitro-2H-chromene derivatives.

Scientific Research Applications

6-Chloro-3-nitro-2H-chromene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

6-Chloro-3-nitro-2H-chromene can be compared with other similar compounds such as:

    3-Nitro-2H-chromene: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    6-Bromo-3-nitro-2H-chromene:

    6-Chloro-2H-chromene: Lacks the nitro group, leading to different chemical properties and uses.

The unique combination of the chlorine and nitro groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

92210-55-4

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-3-nitro-2H-chromene

InChI

InChI=1S/C9H6ClNO3/c10-7-1-2-9-6(3-7)4-8(5-14-9)11(12)13/h1-4H,5H2

InChI Key

NXQCGNFXEWOTSE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.